molecular formula C16H20N4O2 B2659732 2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide CAS No. 1358020-95-7

2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No. B2659732
M. Wt: 300.362
InChI Key: UQIGMRMBUFRMSH-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide” is a derivative of triazolothiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . It has a wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of such compounds often involves the use of commercially available nonexpensive reagents . The methods provide quick and multigram access to the target derivatives . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .


Molecular Structure Analysis

The structure of the compound is based on the fusion permutations of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve nitrogen protection in a stainless steel autoclave . The process includes hydrogenation under pressure, filtration, washing, and concentration .


Physical And Chemical Properties Analysis

The compound is a yellow crystalline powder . Its 1H NMR spectrum (500 MHz, DMSO-d6), δ, ppm (J, Hz): 2.74 (1H, s, NH); 2.98 (2H, t, J = 5.5, 6-CH2); 3.84–3.99 (4H, m, 5,8-CH2); 8.36 (1H, s, H-3) . Its 13C NMR spectrum (126 MHz, DMSO-d6), δ, ppm: 42.1; 42.3; 43.7; 142.8; 149.1 .

properties

IUPAC Name

2-ethoxy-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-2-22-13-8-4-3-7-12(13)16(21)17-11-15-19-18-14-9-5-6-10-20(14)15/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIGMRMBUFRMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=NN=C3N2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

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